
5,5-Dimethylpyrrolidin-2-one
Overview
Description
5,5-Dimethylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C6H11NO. It is a derivative of pyrrolidinone, characterized by the presence of two methyl groups at the 5th position of the pyrrolidinone ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methyl-4-nitropentanoate with sodium borohydride in the presence of nickel chloride, followed by purification through distillation .
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves the use of robust catalysts and optimized reaction conditions to achieve efficient cyclization and product isolation.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidinones .
Scientific Research Applications
Organic Synthesis
5,5-Dimethylpyrrolidin-2-one serves as a valuable precursor in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:
- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents onto the pyrrolidinone ring.
- Reduction Reactions: It can be reduced to form saturated derivatives, which are essential in synthesizing pharmaceuticals and agrochemicals.
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
- Anticancer Activity: Preliminary investigations suggest that it may have anticancer properties by interfering with cellular proliferation mechanisms.
Pharmaceutical Development
The compound is being explored for its role in drug design and development:
- Lead Compound in Drug Discovery: Its structural features allow it to act as a lead compound in the development of new therapeutic agents targeting various diseases, including viral infections like SARS-CoV-2 .
- Mechanism of Action: The interaction of this compound with specific molecular targets can alter enzyme activities related to disease processes, showcasing its potential as a pharmaceutical agent.
Case Study 1: Antiviral Research
In a study focusing on the antiviral properties of compounds similar to this compound, researchers investigated its efficacy against SARS-CoV-2. The findings suggested that derivatives of this compound could restore immune responses in infected cells and reduce viral replication significantly .
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial effects of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, highlighting its potential as an alternative treatment for bacterial infections .
Mechanism of Action
The mechanism of action of 5,5-Dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and altering enzymatic activity. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .
Comparison with Similar Compounds
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Prolinol
Comparison: 5,5-Dimethylpyrrolidin-2-one is unique due to the presence of two methyl groups at the 5th position, which enhances its steric properties and influences its reactivity compared to other pyrrolidinone derivatives. This structural modification can lead to different biological activities and chemical behaviors, making it a valuable compound for various applications .
Biological Activity
5,5-Dimethylpyrrolidin-2-one (also known as DMPO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
This compound exhibits several biochemical properties that contribute to its biological activity:
- Enzyme Interactions : The compound interacts with various enzymes, particularly proteases. It has been shown to influence enzyme activity and stability through hydrogen bonding and hydrophobic interactions, which can alter the conformation of these biomolecules.
- Cellular Effects : DMPO modulates key cellular processes such as signaling pathways and gene expression. Notably, it affects the MAPK signaling pathway, promoting cell survival and proliferation.
The mechanism of action of this compound involves several pathways:
- Enzyme Inhibition : DMPO acts as an enzyme inhibitor by binding to active sites of specific proteases, thereby preventing substrate access. This inhibition can lead to altered metabolic pathways within cells.
- Signal Transduction Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways and affecting cellular functions such as growth and apoptosis .
Case Studies
- Antiviral Activity : In a study involving the K18-hACE2 mouse model for SARS-CoV-2 infection, DMPO was tested for its efficacy against viral replication. Treatment with DMPO demonstrated a significant reduction in viral load in the lungs over time, suggesting potential antiviral properties .
- Antibacterial Properties : Research has indicated that DMPO exhibits antibacterial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) were found to be in the range of 0.03125–0.25 μg/mL for Gram-positive bacteria .
Dosage Effects in Animal Models
Studies have shown that the effects of DMPO vary significantly with dosage:
- At low doses, it exhibits minimal toxicity while effectively modulating specific biochemical pathways.
- Higher doses may lead to increased efficacy but require careful monitoring due to potential toxicity.
Metabolic Pathways
DMPO is involved in several metabolic pathways:
- It interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes within the body.
Applications in Scientific Research
This compound has a wide range of applications across various fields:
Field | Application |
---|---|
Chemistry | Building block for synthesizing complex organic molecules and pharmaceuticals |
Biology | Study of enzyme inhibitors and precursors for biologically active molecules |
Medicine | Investigated for antimicrobial and anticancer activities |
Industry | Used in the production of polymers, resins, and other industrial chemicals |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 5,5-Dimethylpyrrolidin-2-one relevant to its handling in laboratory settings?
Answer: this compound (CAS 5165-28-6) has a molecular formula of C₆H₁₁NO and a molecular weight of 113.16 g/mol. Its predicted density is ~0.933 g/cm³, and it exhibits a boiling point of ~237.8°C under standard conditions . The compound’s stability in polar solvents (e.g., dichloromethane) and sensitivity to acidic/basic conditions should be considered during storage and reaction planning. Always verify purity via NMR or LCMS before use in sensitive applications.
Q. What is a standard method for synthesizing this compound under mild reaction conditions?
Answer: A photoredox-catalyzed synthesis can be performed using N-((4-methoxybenzoyl)oxy)-4-methylpentanamide (1.00 mmol), tris(2,2'-bipyridine)ruthenium(II) hexafluorophosphate (2 mol%), and triethylamine (5 mol%) in CH₂Cl₂ under blue LED irradiation. After 12–24 hours, extraction with NaHCO₃ and purification via column chromatography (50–100% EtOAc/CH₂Cl₂) yields the product in 78% yield. Monitor reaction progress using TLC or LCMS .
Q. How can NMR spectroscopy be used to confirm the structure of this compound derivatives?
Answer: ¹H NMR of this compound typically shows:
- A singlet at δ 1.30 ppm for the two methyl groups.
- Triplets at δ 1.90–2.39 ppm for the pyrrolidinone ring protons.
For derivatives like 1-amino-5,5-dimethylpyrrolidin-2-one, additional signals (e.g., δ 9.48 ppm for NH₃⁺ in DMSO) confirm functionalization. Compare spectra with computational predictions or reference data to resolve ambiguities .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve the yield of this compound in photoredox-catalyzed reactions?
Answer: Key factors include:
- Catalyst loading : Test 1–5 mol% tris(2,2'-bipyridine)ruthenium(II) hexafluorophosphate to balance cost and efficiency.
- Solvent polarity : CH₂Cl₂ (0.2 M) maximizes reaction homogeneity.
- Light intensity : Position the reaction vessel 2–4 cm from blue LEDs (λ = 450 nm) for optimal photon flux.
- Temperature : Ambient conditions are sufficient, but cooling (0–5°C) may suppress side reactions. Use design-of-experiments (DoE) frameworks to statistically validate interactions between variables .
Q. What mechanistic insights explain the formation of this compound in photoredox systems?
Answer: The reaction proceeds via a radical-polar crossover mechanism:
Photoexcitation : Ru(bpy)₃²⁺ absorbs light, generating a long-lived excited state (*Ru(bpy)₃²⁺).
Single Electron Transfer (SET) : The catalyst oxidizes the substrate, forming a carbocation intermediate.
Cyclization : Intramolecular nucleophilic attack by the amide oxygen forms the pyrrolidinone ring.
Deprotection : Acidic workup removes the 4-methoxybenzoyl group. Confirm intermediates using HRMS or in-situ IR .
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound derivatives?
Answer: Discrepancies often arise from:
- Polymorphism : Recrystallize the compound from different solvents (e.g., EtOAc vs. hexane) and compare DSC profiles.
- Impurity profiles : Use HPLC with a C18 column (ACN/H₂O gradient) to detect trace byproducts.
- Deuterated solvent effects : Ensure NMR spectra are acquired in the same solvent (e.g., DMSO-d₆ vs. CDCl₃). Cross-validate with X-ray crystallography for unambiguous structural confirmation .
Q. What strategies enable regioselective functionalization of this compound for drug discovery applications?
Answer:
- N-Functionalization : React with electrophiles (e.g., alkyl halides) under basic conditions (K₂CO₃/DMF).
- C-3 Modification : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) after introducing a halogen at C-3.
- Hydroxypropyl derivatives : Employ Grignard reagents (e.g., 3-hydroxypropylmagnesium bromide) for side-chain elongation, followed by oxidation to ketones if needed. Monitor selectivity via 2D NMR (e.g., HSQC) .
Properties
IUPAC Name |
5,5-dimethylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)4-3-5(8)7-6/h3-4H2,1-2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTGCNVYKLQLRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456035 | |
Record name | 5,5-dimethylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5165-28-6 | |
Record name | 5,5-dimethylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-dimethylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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